molecular formula C17H25N3O3 B1379294 1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester CAS No. 883106-38-5

1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

Cat. No.: B1379294
CAS No.: 883106-38-5
M. Wt: 319.4 g/mol
InChI Key: QLXCWJDGRNFNCS-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.4 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aminobenzoyl group attached to a piperidine ring, further linked to a carbamic acid tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(4-aminobenzoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXCWJDGRNFNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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